Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside typically involves the acetylation of mannopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at positions 4 and 6 of the mannopyranoside ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and catalysts but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of mannopyranoside with modified functional groups, which can be tailored for specific applications in research and industry .
Scientific Research Applications
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth and the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-glucopyranoside
- Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-galactopyranoside
Uniqueness
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is unique due to its specific acetylation pattern and carbonyl group positioning, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Biological Activity
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a carbohydrate derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is characterized by the presence of acetyl groups at the 4 and 6 positions and a carbonyl group at the 2 and 3 positions of the mannopyranose ring. This structural configuration enhances its reactivity and potential interactions with biological targets.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to form carbonyl derivatives.
- Reduction : Reduction can convert carbonyl groups to hydroxyl groups.
- Substitution : Acetyl groups may be replaced with other functional groups under specific conditions.
Biological Mechanisms
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside exhibits biological activity primarily through its interaction with enzymes and receptors. The acetyl groups facilitate binding to specific molecular targets, modulating their activity.
The compound is believed to inhibit tumor growth and suppress viral replication by interacting with cellular pathways involved in these processes. Its ability to bind to mannose receptors (CD206) enhances its potential in targeted drug delivery systems, particularly for treating infections caused by resistant pathogens .
Research Findings
Numerous studies have investigated the biological activities of this compound:
- Antimicrobial Activity : Research has shown that derivatives of mannopyranosides exhibit significant antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 12.5 μg/disc to 25 μg/disc against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines. The structural modifications in the mannopyranoside framework can enhance these effects, making them potential candidates for anticancer drugs .
- Enzyme Interactions : The compound is utilized in studies related to carbohydrate metabolism, where it serves as a substrate or inhibitor for glycosyltransferases involved in polysaccharide synthesis .
Comparative Analysis
To better understand the unique properties of methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, it is useful to compare it with similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside | Specific acetylation pattern enhances reactivity | Antimicrobial, cytotoxic |
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-glucopyranoside | Similar structure but different sugar moiety | Moderate antimicrobial activity |
Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-galactopyranoside | Different sugar moiety affects binding properties | Lower cytotoxicity compared to mannose derivative |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various mannopyranosides, methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside was found to exhibit potent activity against multi-drug resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Cytotoxic Effects
A series of synthesized derivatives were tested for cytotoxicity against several cancer cell lines. The results indicated that modifications on the mannopyranoside framework significantly influenced their cytotoxic profiles. Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside showed promising results in inhibiting cell proliferation in vitro .
Properties
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3/t7-,8-,9+,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQERIDXOJYBR-SAVGLBRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@@H](O1)OC)OC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858032 | |
Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53958-22-8 | |
Record name | Methyl 4,6-di-O-acetyl-2,3-O-(oxomethylidene)-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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